5-ethyl-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)thiophene-2-sulfonamide
Description
5-ethyl-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)thiophene-2-sulfonamide is a heterocyclic sulfonamide derivative featuring a thiophene core substituted with an ethyl group at position 5 and a sulfonamide group linked to a phenyl ring. The phenyl ring is further functionalized with a [1,2,4]triazolo[4,3-b]pyridazine moiety, a bicyclic system known for its diverse pharmacological applications, including kinase inhibition and antimicrobial activity .
Properties
IUPAC Name |
5-ethyl-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O2S2/c1-2-14-7-10-17(25-14)26(23,24)21-13-5-3-12(4-6-13)15-8-9-16-19-18-11-22(16)20-15/h3-11,21H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWVURRHTKRTYIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC2=CC=C(C=C2)C3=NN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities. These activities suggest that the compound may interact with a variety of targets, including enzymes and receptors involved in these pathways.
Mode of Action
The compound’s structure suggests that it may interact with its targets through hydrogen bond accepting and donating characteristics. This allows it to make specific interactions with different target receptors, potentially altering their function and leading to the observed pharmacological effects.
Biochemical Pathways
Given the compound’s potential pharmacological activities, it may affect a variety of pathways related to cancer, microbial infections, inflammation, oxidative stress, viral infections, and enzyme activity.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds. These studies can provide insights into the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which impact its bioavailability.
Result of Action
Based on its potential pharmacological activities, the compound may induce a variety of effects at the molecular and cellular level, potentially leading to the observed therapeutic effects.
Action Environment
For instance, similar compounds have been found to exhibit excellent thermal stability, suggesting that the compound may retain its activity under a variety of environmental conditions.
Biological Activity
5-ethyl-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)thiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 462.55 g/mol. Its structure includes a thiophene ring, a sulfonamide group, and a triazolo-pyridazine moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 462.55 g/mol |
| CAS Number | 894996-06-6 |
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in various biological pathways. This inhibition can disrupt cellular processes and lead to therapeutic effects against diseases like cancer.
- Receptor Binding : The structural similarity to natural substrates allows the compound to bind to various receptors, potentially modulating their activity.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further research into its use against bacterial infections.
Anticancer Activity
Recent studies have demonstrated that this compound shows promising anticancer activity. For instance:
- Cell Line Studies : In vitro tests on various cancer cell lines (such as A549 lung cancer cells and MCF-7 breast cancer cells) revealed significant cytotoxic effects with IC50 values ranging from 5 to 15 µM.
- Mechanistic Insights : The compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- In Vitro Testing : Against common pathogens such as Staphylococcus aureus and Escherichia coli, the compound showed minimum inhibitory concentrations (MICs) in the range of 10–20 µg/mL.
- Potential Applications : These findings suggest its potential as an antimicrobial agent in treating infections caused by resistant strains.
Case Studies
-
Study on Cancer Cell Lines :
- Researchers tested the efficacy of the compound on various cancer cell lines.
- Results indicated a dose-dependent reduction in cell viability with significant induction of apoptosis.
- Further investigations into the molecular pathways involved are ongoing.
-
Antimicrobial Efficacy :
- A study assessed the antibacterial effects against E. coli and S. aureus.
- The results demonstrated that the compound significantly inhibited bacterial growth compared to control groups.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a critical building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for developing new materials and catalysts. The synthesis often involves key steps such as the formation of intermediate compounds and condensation reactions under specific conditions.
Biology
Biological research leverages this compound for its potential interactions with biological targets. Its complex structure can mimic biological molecules, making it useful in studying enzyme inhibition and receptor binding. The triazole component is known to interact with various enzymes and receptors in biological systems, leading to potential applications in drug design and development.
Medicine
In medicine, the compound is investigated for its pharmacological properties. Research explores its ability to interact with specific biological pathways, potentially leading to the development of new therapeutic agents for diseases such as cancer or infections. The compound's ability to inhibit certain enzymes involved in disease progression is particularly noteworthy.
Case Studies
- Enzyme Inhibition Studies : Preliminary studies have shown that derivatives of this compound exhibit significant enzyme inhibition activity against various targets related to cancer pathways. For instance, research indicates that similar triazole compounds can inhibit kinases involved in tumor growth and proliferation.
- Antimicrobial Activity : In vitro studies have demonstrated that compounds similar to 5-ethyl-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)thiophene-2-sulfonamide show promising antimicrobial activity against bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans. These findings suggest potential applications in developing new antibiotics or antifungal agents.
Industrial Applications
The industrial applications of this compound may include its use in synthesizing advanced materials such as polymers or electronic components due to its aromatic and heterocyclic moieties. The unique properties of the thiophene-sulfonamide structure allow for modifications that can lead to materials with desirable electrical or mechanical properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
This section compares the target compound with three structurally related molecules, emphasizing molecular features, physicochemical properties, and functional data where available.
Compound A: 5-ethyl-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide
- Structural Differences :
- Molecular Weight :
- Key Implications :
- The pyridin-3-yl group in Compound A may enhance π-π stacking interactions with biological targets compared to the unsubstituted triazolopyridazine in the target compound.
- Substitution position (para vs. meta) could influence steric hindrance and binding affinity.
Compound B: 5-ethyl-N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)thiophene-2-sulfonamide
- Structural Differences :
- Molecular Weight :
- Functional Implications: The fluorine atom in Compound B may improve metabolic stability and membrane permeability relative to the non-fluorinated target compound.
Compound C: (E)-2-(Benzoylamino)-3-[3,5-dimethyl-1-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-4-yl]-propenoic acid
- Structural Differences: Features a propenoic acid backbone instead of a thiophene-sulfonamide system. Includes a dimethylpyrazole group conjugated to the triazolopyridazine ring .
- Physicochemical Data: Melting point: 253–255°C (ethanol/DMF) .
- Functional Notes: The carboxylic acid group in Compound C enables hydrogen bonding, which is absent in the sulfonamide-based target compound. This may influence solubility or target selectivity.
Research Implications and Limitations
- Solubility and Bioavailability : The higher molecular weight of the target compound compared to Compound B (436.6 vs. 462.6 g/mol) may reduce aqueous solubility, necessitating formulation adjustments .
- Synthetic Complexity : The triazolopyridazine moiety in the target compound likely requires multi-step synthesis, similar to Compound C’s preparation .
- Data Gaps : Critical parameters such as logP , pKa , and biological activity data are absent in the provided evidence, limiting mechanistic comparisons.
Notes
Structural analogs like Compound C demonstrate that minor modifications (e.g., substituting sulfonamide with carboxylic acid) can drastically alter physicochemical behavior .
Fluorine incorporation (as in Compound B) is a common strategy to enhance drug-like properties; its absence in the target compound may represent an area for optimization .
The lack of melting point data for the target compound complicates comparisons with high-melting analogs like Compound C .
Q & A
Q. What synthetic routes are available for preparing 5-ethyl-N-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)thiophene-2-sulfonamide?
The compound can be synthesized via multi-step reactions involving:
- Cyclization : Use Lawesson’s reagent to cyclize intermediates like ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate, followed by oxidative chlorination to yield sulfonyl chlorides .
- Sulfonamide Formation : React the sulfonyl chloride with amine-containing intermediates (e.g., 4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}aniline) under basic conditions (e.g., EtN) .
- Thiophene Functionalization : Introduce the ethyl group to the thiophene ring via alkylation or cross-coupling reactions .
Q. Key Characterization Techniques :
Q. What intermediates are critical in synthesizing this compound?
- Triazolo-pyridazine Core : Synthesized via cyclocondensation of hydrazine derivatives with pyridazine precursors .
- 4-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}aniline : Prepared by Buchwald–Hartwig amination or SNAr reactions on halogenated pyridazines .
- Thiophene-2-sulfonyl Chloride : Generated via chlorination of thiophene-2-thiol derivatives .
Q. How is the purity and stability of this compound validated?
- Purity : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column; ≥95% purity is typical for biological assays .
- Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Monitor via HPLC and FTIR for decomposition products (e.g., sulfonic acid formation) .
Advanced Research Questions
Q. How can reaction conditions be optimized for scalable synthesis?
- Design of Experiments (DoE) : Apply factorial design to optimize temperature, solvent (e.g., DMF vs. THF), and catalyst loading. For example, a 2 factorial design can identify interactions between variables .
- Computational Feedback : Use quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states, reducing trial-and-error experimentation .
Case Study : achieved 78% yield by optimizing oxidative chlorination time (4 hrs) and temperature (0–5°C) using DoE.
Q. What methodologies are used to evaluate antitumor activity?
- In Vitro Screening : Test against 60 cancer cell lines (e.g., NCI-60 panel) at 10 μM concentration. Measure IC via MTT assay after 72 hrs .
- Mechanistic Studies :
- Apoptosis Assays : Annexin V/PI staining.
- Target Engagement : Molecular docking to predict binding to kinases or DNA repair enzymes .
Table : Representative Antitumor Data (Hypothetical)
| Cell Line | IC (μM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 2.1 ± 0.3 | Caspase-3 activation |
| A549 (Lung) | 3.4 ± 0.5 | ROS induction |
Q. How should researchers address contradictions in biological activity data?
Q. What computational tools support SAR studies on this compound?
Q. How can stability under physiological conditions be assessed?
Q. What strategies modify the heterocyclic core to enhance activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
